Liarozole

Description

This compound has been used in trials studying the treatment of Ichthyosis, Lamellar.

This compound is an orally-active benzimidazole derivative with potential antineoplastic activity. As a retinoic acid metabolism blocking agent, this compound inhibits cytochrome P450-dependent all-trans-retinoic acid (ATRA)-4-hydroxylase, resulting in an increase in endogenous ATRA production, inhibition of cell proliferation, and induction of cell differentiation. This agent also inhibits aromatase, the enzyme that catalyzes the final, rate-limiting step in estrogen biosynthesis.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits all-trans-retinoic acid 4-hydroxylase; effective against hormone-dependent and hormone-independent tumors; R 75251 is chlorohydrate of R 61405; a potent inhibitor of retinoic acid metabolism; USAN name - this compound fumarate

See also: this compound Fumarate (active moiety of).

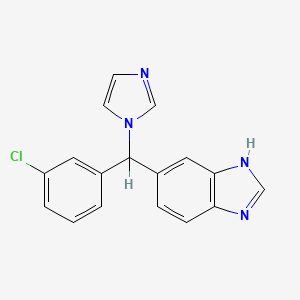

Structure

3D Structure

Properties

IUPAC Name |

6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFHIPBXIWJXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate) | |

| Record name | Liarozole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9048277 | |

| Record name | Liarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115575-11-6, 171849-18-6, 172282-43-8 | |

| Record name | Liarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115575-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liarozole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Liarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIAROZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIAROZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Liarozole: A Technical Guide to a Potent Retinoic Acid Metabolism Blocking Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole is an imidazole-containing compound that functions as a potent, orally active retinoic acid metabolism-blocking agent (RAMBA).[1][2] It exerts its effects by inhibiting the cytochrome P450 (CYP) enzymes responsible for the catabolism of all-trans-retinoic acid (atRA), the biologically active metabolite of vitamin A. This inhibition leads to an increase in the endogenous levels of atRA in various tissues, including the skin and plasma, thereby mimicking the effects of retinoid administration.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and exploring its therapeutic applications.

Core Mechanism of Action: Inhibition of Retinoic Acid Catabolism

All-trans-retinoic acid is a critical signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs), which then heterodimerize with retinoid X receptors (RXRs). The resulting complex binds to retinoic acid response elements (RAREs) on DNA, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.

The intracellular concentration of atRA is tightly regulated by a balance between its synthesis from retinol (Vitamin A) and its degradation. The primary enzymes responsible for atRA catabolism belong to the cytochrome P450 family 26 (CYP26), specifically isoforms CYP26A1, CYP26B1, and CYP26C1.[4][5] These enzymes hydroxylate atRA, primarily to 4-hydroxy-RA, which is a less active metabolite destined for further degradation and elimination.[4][6]

This compound, an imidazole derivative, acts as a competitive inhibitor of these CYP26 enzymes.[1][7] By binding to the active site of the enzyme, it blocks the 4-hydroxylation of atRA, thereby preventing its breakdown.[1][8] This leads to an accumulation of endogenous atRA within cells and tissues, enhancing retinoid signaling without the need for exogenous retinoid administration.[3][9] This mechanism has positioned this compound as a therapeutic agent for conditions responsive to retinoid therapy, such as disorders of keratinization and certain cancers.[7][10][11]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory activity and physiological effects of this compound from various in vitro and in vivo studies.

Table 1: Inhibitory Activity of this compound against Retinoic Acid Metabolism

| Enzyme/System | Substrate | IC50 Value | Source |

|---|---|---|---|

| Cytochrome P450 (general) | all-trans-retinoic acid | 7 µM | [1] |

| Hamster Liver Microsomes | all-trans-retinoic acid | 2.2 µM | [9] |

| Recombinant CYP26A1 | 9-cis-retinoic acid | 2.1 µM | [4] |

| MCF-7 Cells (RA Metabolism) | all-trans-retinoic acid | ~1 µM (effective conc.) |[12] |

Table 2: In Vivo Effects of this compound on Endogenous Retinoic Acid Levels

| Species/Model | Tissue | This compound Dose | Change in Retinoic Acid Levels | Source |

|---|---|---|---|---|

| Rats | Plasma | 5 mg/kg p.o. | Undetectable to 1.4 ± 0.1 ng/mL | [9] |

| Rats | Plasma | 20 mg/kg p.o. | Undetectable to 2.9 ± 0.1 ng/mL | [9] |

| Ovariectomized Rats | Vagina | 5 mg/kg p.o. | Doubled (1.1 to 2.2 ng/200mg tissue) | [9] |

| Ovariectomized Rats | Vagina | 20 mg/kg p.o. | ~2.4-fold increase (1.1 to 2.6 ng/200mg tissue) | [9] |

| Human | Skin | 3% topical | Increased to 19 ± 5 ng/g at 18h |[13] |

Table 3: Clinical Efficacy of this compound in Severe Psoriasis

| Study Duration | This compound Dose | Mean Decrease in PASI Score (from baseline) | Source |

|---|---|---|---|

| 4 Weeks | 75 mg b.i.d. | 45% | [2][14] |

| 8 Weeks | 75 mg b.i.d. | 69% | [2][14] |

| 12 Weeks | 75 mg b.i.d. | 77% | [2][14] |

| Up to 12 Months | 75-150 mg b.i.d. | Up to 87% |[2][14] |

Table 4: Clinical Efficacy of this compound in Lamellar Ichthyosis (Phase II/III Trial)

| Treatment Group | Responder Rate (Week 12)* | p-value (vs. Placebo) | Source |

|---|---|---|---|

| This compound 75 mg once daily | 41% (11/27) | N/A | [15] |

| This compound 150 mg once daily | 50% (14/28) | 0.056 | [15] |

| Placebo | 11% (1/9) | N/A | [15] |

*A responder was defined as having at least a 2-point decrease in the Investigator's Global Assessment (IGA) score from baseline.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for two key experimental procedures used in the study of this compound.

Protocol 1: In Vitro CYP26A1 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the metabolic activity of recombinant human CYP26A1.[16][17][18]

Objective: To quantify the inhibitory potency of this compound against CYP26A1-mediated atRA metabolism.

Materials:

-

Recombinant human CYP26A1 enzyme (e.g., in supersomes)

-

Cytochrome P450 reductase

-

All-trans-retinoic acid (atRA) substrate

-

This compound (test inhibitor)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

Quenching solvent (e.g., ethyl acetate)

-

Internal standard (e.g., atRA-d5) for mass spectrometry

-

LC-MS/MS system

Methodology:

-

Enzyme Preparation: Pre-incubate recombinant CYP26A1 with P450 reductase to allow for membrane incorporation.[17]

-

Incubation Setup: In a reaction vessel, combine the enzyme-reductase mixture, potassium phosphate buffer, a specific concentration of atRA (typically at or below the Km value), and varying concentrations of this compound (e.g., a serial dilution from 0 to 100 µM).[17][19] A control reaction with no inhibitor is essential.

-

Pre-incubation: Allow the mixture to pre-incubate at 37°C for a short period (e.g., 5 minutes) to permit the inhibitor to bind to the enzyme.[17]

-

Reaction Initiation: Initiate the metabolic reaction by adding a saturating concentration of NADPH.[17]

-

Reaction Termination: After a fixed incubation time (e.g., 5-10 minutes, within the linear range of product formation), stop the reaction by adding a quenching solvent containing an internal standard.[17]

-

Sample Processing: Extract the remaining substrate and metabolites from the reaction mixture.

-

Analysis: Quantify the amount of atRA metabolite formed (or the depletion of atRA) using a validated LC-MS/MS method.[17]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to calculate the IC50 value.[19]

Protocol 2: Quantification of Endogenous Retinoic Acid in Biological Samples

This protocol provides a general workflow for the extraction and measurement of atRA from tissues or plasma, as is necessary to evaluate the in vivo effects of this compound.[20][21]

Objective: To accurately measure the concentration of endogenous atRA in biological matrices.

Materials:

-

Tissue or plasma sample

-

Homogenizer (for tissue)

-

Internal standard (e.g., 4,4-dimethyl-RA)

-

Ethanolic KOH for saponification

-

Hexane for extraction

-

HCl to acidify the aqueous phase

-

HPLC or LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)

-

Mobile phase solvents (e.g., acetonitrile, water, with an acidic modifier)

-

All work must be performed under yellow or red light to prevent photoisomerization of retinoids.

Methodology:

-

Sample Collection and Homogenization: Collect blood (for plasma) or tissue samples and immediately process or freeze at -80°C. Homogenize tissue samples in a suitable buffer.[21]

-

Internal Standard Addition: Add a known amount of an internal standard to each sample to correct for extraction losses.[21]

-

Saponification and Initial Extraction: Add ethanolic KOH to the sample to hydrolyze retinyl esters and precipitate proteins. Perform a liquid-liquid extraction with hexane to remove nonpolar lipids and retinol.[21]

-

Acidification and RA Extraction: Acidify the remaining aqueous phase with HCl. Extract the protonated, more nonpolar retinoic acid from the aqueous phase using a fresh aliquot of hexane.[21]

-

Evaporation and Reconstitution: Evaporate the final hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase.

-

Analysis: Inject the reconstituted sample into an HPLC or LC-MS/MS system. Separation of atRA from its isomers (e.g., 13-cis-RA) is critical and is achieved through the selection of an appropriate column and gradient elution.[22]

-

Quantification: Generate a standard curve using known amounts of atRA. Calculate the concentration of atRA in the original sample by comparing its peak area to that of the internal standard and referencing the standard curve.[20]

Therapeutic Applications and Clinical Evidence

This compound's ability to elevate endogenous retinoic acid levels has led to its investigation in several clinical settings, primarily in dermatology and oncology.

-

Dermatology: this compound has shown significant efficacy in treating disorders of keratinization. In open-label studies for severe psoriasis, oral this compound (75-150 mg twice daily) resulted in a substantial and progressive decrease in the Psoriasis Area and Severity Index (PASI) score.[2][14] It has also been evaluated for congenital ichthyosis, where it has been granted orphan drug status in the U.S. and Europe.[7][8] Clinical trials have shown that oral this compound can improve scaling and quality of life in patients with lamellar ichthyosis, with an efficacy profile comparable to the systemic retinoid acitretin but with a trend towards a more favorable tolerability profile.[7][15]

-

Oncology: The retinoid-mimetic effects of this compound have prompted its investigation as an anticancer agent.[9][11] By increasing intracellular atRA, this compound can promote differentiation and inhibit the proliferation of certain cancer cells. Studies in MCF-7 human breast cancer cells demonstrated that this compound enhances the antiproliferative effects of atRA by inhibiting its metabolism.[12] It has also been studied in the context of prostate cancer, where it was found to reduce tumor growth and metastasis in preclinical models.[23]

Adverse Effects: The most common adverse effects reported in clinical trials are consistent with hypervitaminosis A and include mucocutaneous effects like dry oral mucosa, headache, and itching.[2][14] These are typically mild and transient. An increase in triglycerides has also been observed in some patients.[2]

Conclusion

This compound is a well-characterized Retinoic Acid Metabolism Blocking Agent that effectively increases endogenous levels of all-trans-retinoic acid by inhibiting CYP26 enzymes. This mechanism provides a novel therapeutic strategy to harness the beneficial effects of retinoids while potentially mitigating some of the toxicities associated with high-dose systemic retinoid administration. Preclinical and clinical data have demonstrated its potential in treating dermatological disorders like psoriasis and ichthyosis, as well as certain types of cancer. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and clinicians working to further understand and develop this class of therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncolink.org [oncolink.org]

- 12. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioivt.com [bioivt.com]

- 19. bioivt.com [bioivt.com]

- 20. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jfda-online.com [jfda-online.com]

- 23. aacrjournals.org [aacrjournals.org]

A Technical Guide to NR-V04: A Novel First-in-Class Antitumoral PROTAC Targeting NR4A1 for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant challenge in cancer therapy due to its immunosuppressive nature. A key mediator of this suppression is the nuclear receptor subfamily 4 group A member 1 (NR4A1), which is overexpressed in various immune and cancer cells within the TME. This technical guide provides an in-depth overview of NR-V04, a novel, first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of NR4A1. Preclinical data demonstrate that NR-V04 effectively degrades NR4A1, leading to a robust anti-tumor immune response and significant tumor growth inhibition in melanoma and colorectal cancer models. This document details the mechanism of action, preclinical data, and key experimental protocols for NR-V04, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to NR-V04

NR-V04 is an investigational small molecule designed to harness the body's own cellular machinery to eliminate a key protein involved in cancer's immune evasion. It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] NR-V04 was developed to target NR4A1, a nuclear receptor that plays a critical role in suppressing the anti-tumor functions of various immune cells within the TME.[1][4] By degrading NR4A1, NR-V04 aims to "release the brakes" on the immune system, allowing it to effectively recognize and attack cancer cells.[4]

Mechanism of Action

NR-V04 operates through a novel mechanism of action that leverages the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to NR4A1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5]

The proposed mechanism is as follows:

-

Ternary Complex Formation : NR-V04 simultaneously binds to NR4A1 and the VHL E3 ligase, forming a ternary complex.[1][6]

-

Ubiquitination : The close proximity of NR4A1 to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules to NR4A1.

-

Proteasomal Degradation : The polyubiquitinated NR4A1 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][2]

This degradation of NR4A1 leads to a cascade of anti-tumor effects within the TME, including the modulation of tumor-infiltrating B cells, effector memory CD8+ T cells, and a reduction in monocytic myeloid-derived suppressor cells (m-MDSCs).[2][3]

Preclinical Data

In Vitro Efficacy

NR-V04 has demonstrated potent and specific degradation of NR4A1 in various human and mouse melanoma cell lines. The compound induces a dose-dependent reduction in NR4A1 protein levels.[1][6]

| Cell Line | Cancer Type | DC50 (nM) | Reference |

| CHL-1 | Human Melanoma | 228.5 | [1][2][6] |

| A375 | Human Melanoma | 518.8 | [1][2][6] |

| WM164 | Human Melanoma | - | [2] |

| M229 | Human Melanoma | - | [2] |

| SM1 | Mouse Melanoma | - | [2] |

| SW1 | Mouse Melanoma | - | [2] |

DC50: 50% degradation concentration

Notably, NR-V04 selectively degrades NR4A1 without affecting the protein levels of other NR4A family members, NR4A2 and NR4A3, highlighting its specificity.[1]

In Vivo Efficacy and Pharmacodynamics

In vivo studies in mouse models of melanoma and colorectal cancer have shown that NR-V04 significantly inhibits tumor growth and can lead to tumor eradication.[1][2][3]

| Parameter | Value | Reference |

| Dosing Regimen | 1.8 mg/kg, twice a week (i.p.) | [1][7] |

| NR4A1 Degradation in Tumors | Sustained for at least 4 days | [4][7][8] |

| Efficacy | Significant tumor growth inhibition | [1][7] |

Pharmacokinetic analysis revealed that NR-V04 has good bioavailability and a prolonged pharmacodynamic effect, with NR4A1 degradation in tumors lasting for several days after administration.[1]

Immunomodulatory Effects

The anti-tumor activity of NR-V04 is largely attributed to its ability to modulate the immune landscape within the TME.

| Immune Cell Population | Effect of NR-V04 Treatment | Reference |

| Tumor-Infiltrating B cells | Significant increase | [1][2][6] |

| Effector Memory CD8+ T cells | Increase | [2][3] |

| Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs) | Reduction | [2][3] |

These changes indicate a shift from an immunosuppressive to an active anti-tumor microenvironment.

Experimental Protocols

Western Blot for NR4A1 Degradation

Objective : To quantify the degradation of NR4A1 protein in cancer cell lines following treatment with NR-V04.

Methodology :

-

Cell Culture and Treatment : Plate cancer cells (e.g., CHL-1, A375) and allow them to adhere overnight. Treat the cells with varying concentrations of NR-V04 or DMSO (vehicle control) for 16 hours.

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation : Incubate the membrane with a primary antibody against NR4A1 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of NR4A1 degradation relative to the vehicle control to determine the DC50 value.

Proximity Ligation Assay (PLA) for Ternary Complex Formation

Objective : To visualize the formation of the NR4A1-NR-V04-VHL ternary complex in cells.

Methodology :

-

Cell Culture and Treatment : Seed cells (e.g., CHL-1) on chamber slides. Treat the cells with NR-V04, a negative control compound (e.g., celastrol), or DMSO for 16 hours.[6]

-

Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

PLA Protocol : Follow the manufacturer's protocol for the Duolink PLA kit. Briefly, incubate the cells with primary antibodies against NR4A1 and VHL.

-

Ligation and Amplification : Add PLA probes, ligate the probes in close proximity, and then amplify the signal through rolling circle amplification.

-

Imaging : Visualize the fluorescent PLA signals using a fluorescence microscope. A significant increase in fluorescent puncta in NR-V04-treated cells compared to controls indicates ternary complex formation.[1]

In Vivo Tumor Xenograft Study

Objective : To evaluate the anti-tumor efficacy of NR-V04 in a mouse model.

Methodology :

-

Animal Model : Use immunologically competent mice (e.g., C57BL/6) for syngeneic tumor models (e.g., B16F10 melanoma or MC38 colorectal cancer).

-

Tumor Cell Implantation : Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment : Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, NR-V04). Administer NR-V04 intraperitoneally at a predetermined dose and schedule (e.g., 1.8 mg/kg, twice weekly).[1][7]

-

Efficacy Assessment : Measure tumor volumes regularly throughout the study. At the end of the study, excise the tumors and weigh them.

-

Pharmacodynamic and Immune Analysis : Collect tumors and other tissues (e.g., spleen) for analysis of NR4A1 protein levels by Western blot and for immunophenotyping by flow cytometry to assess changes in immune cell populations.

Visualizations

Mechanism of Action of NR-V04

Caption: Mechanism of NR-V04-mediated degradation of NR4A1.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing in vivo efficacy of NR-V04.

Signaling Pathway Modulation by NR-V04

Caption: Modulation of the TME by NR-V04-mediated NR4A1 degradation.

References

- 1. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC-mediated NR4A1 degradation as a novel strategy for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncozine.com [oncozine.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

Liarozole: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of liarozole, a potent inhibitor of retinoic acid metabolism. It details the discovery of the compound by Janssen Pharmaceutica, its mechanism of action as a cytochrome P450 inhibitor, and a detailed examination of its chemical synthesis. This document includes structured data on its inhibitory activity, complete experimental protocols for its synthesis, and visualizations of its signaling pathway and manufacturing process to serve as a valuable resource for researchers in oncology and dermatology.

Discovery and Development

This compound, chemically described as (±)-6-[(3-Chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-1,3-benzimidazole, is an imidazole-containing compound developed by Janssen Pharmaceutica.[1] Initially investigated for its effects on steroid biosynthesis, further research revealed its significant role as a retinoic acid metabolism-blocking agent (RAMBA).[2] this compound has been the subject of numerous studies for its potential therapeutic applications in various conditions, including cancer and dermatological disorders like ichthyosis and psoriasis.[3]

Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound exerts its biological effects primarily through the inhibition of cytochrome P450 enzymes, particularly those of the CYP26 family.[1] These enzymes are responsible for the catabolism of all-trans-retinoic acid (ATRA), a crucial signaling molecule involved in cell growth, differentiation, and apoptosis.[2] By blocking the 4-hydroxylation of ATRA, this compound leads to an increase in the endogenous levels of this retinoid in tissues that express CYP26, such as the skin.[4] This elevation of ATRA levels mimics the effects of retinoid administration, leading to its characterization as a "retinoid-mimetic" agent.[2]

Signaling Pathway

The mechanism of action of this compound involves the modulation of the retinoic acid signaling pathway. By inhibiting CYP26 enzymes, this compound prevents the breakdown of ATRA. The resulting accumulation of intracellular ATRA allows it to bind to and activate nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptor complexes then bind to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cellular processes.

Chemical Synthesis Process

The chemical synthesis of this compound has been described in the patent literature, specifically in EP-0371559. A synthetic route is also outlined in Lednicer's "The Organic Chemistry of Drug Synthesis, Volume 6." The process involves a multi-step synthesis starting from 3-chlorobenzoyl chloride and anisole.

Experimental Protocols

The following protocols are based on the synthetic route outlined for this compound and related benzimidazole derivatives.

Synthesis of (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone (Intermediate C)

-

Reaction: To a solution of (3-chlorophenyl)(4-methoxyphenyl)methanone in dichloromethane, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise at a controlled temperature (e.g., 10°C).

-

Work-up: The reaction mixture is stirred for a specified time, then poured into ice water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of 4-Amino-5-nitro-3'-chlorobenzophenone (Intermediate D)

-

Reaction: (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone is dissolved in a suitable solvent such as 2-propanol and treated with ammonia gas under pressure at an elevated temperature (e.g., 100°C).

-

Work-up: After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

-

Purification: The product is purified by recrystallization or column chromatography.

Synthesis of alpha-(4-Amino-3-nitrophenyl)-3-chlorobenzenemethanol (Intermediate E)

-

Reaction: The ketone from the previous step is reduced using a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent like methanol or ethanol.

-

Work-up: The reaction is quenched by the addition of water, and the product is extracted into an organic solvent. The organic extracts are combined, washed, dried, and concentrated.

-

Purification: The alcohol is purified by column chromatography.

Synthesis of 1-[alpha-(4-Amino-3-nitrophenyl)-3-chlorobenzyl]imidazole (Intermediate F)

-

Reaction: The alcohol is reacted with an imidazolating agent, such as 1,1'-carbonyldiimidazole (CDI), in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

Work-up: The reaction mixture is washed with water to remove any unreacted CDI and imidazole. The organic layer is then dried and concentrated.

-

Purification: The product is purified using column chromatography.

Synthesis of 1-[alpha-(3,4-Diaminophenyl)-3-chlorobenzyl]imidazole (Intermediate G)

-

Reaction: The nitro group of the preceding intermediate is reduced to an amine. This can be achieved by catalytic hydrogenation using a catalyst like platinum on carbon in a solvent such as methanol, often with the addition of a small amount of thiophene solution to prevent dehalogenation.

-

Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure.

Synthesis of this compound (Final Product H)

-

Reaction: The resulting diamine is cyclized to form the benzimidazole ring. This is typically achieved by heating with formic acid, often in the presence of a mineral acid like hydrochloric acid.

-

Work-up: The reaction mixture is neutralized with a base, and the product is extracted into an organic solvent.

-

Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.

Quantitative Data

This compound's inhibitory activity against key enzymes has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Enzyme Target | IC50 Value (µM) | Reference |

| CYP26 (Retinoic Acid 4-Hydroxylase) | 0.44 - 7 | [2] |

| CYP26 (in hamster liver microsomes) | 2.2 | [2] |

| Aromatase (CYP19A1) | Powerful inhibitor, specific IC50 not consistently reported | [3] |

Note: IC50 values can vary depending on the specific assay conditions and the biological system used.

Conclusion

This compound is a well-characterized retinoic acid metabolism-blocking agent with a clear mechanism of action and a defined synthetic pathway. Its ability to modulate endogenous retinoic acid levels has made it a valuable tool in dermatological and oncological research. This technical guide provides a foundational resource for scientists and researchers working with or developing this compound and related compounds. Further research may focus on the development of more selective inhibitors and the exploration of new therapeutic applications for this class of molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

Liarozole as a Cytochrome P450 Inhibitor: A Technical Guide for Researchers

Introduction

Liarozole is a potent, orally active imidazole-containing compound extensively utilized in research as an inhibitor of specific cytochrome P450 (CYP) enzymes. Initially developed for its antitumoral properties, its primary mechanism of action is the inhibition of retinoic acid (RA) metabolism, leading to its classification as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[1][2] By blocking the degradation of endogenous all-trans-retinoic acid (atRA), this compound effectively increases intracellular and plasma levels of this critical signaling molecule, thereby producing retinoid-mimetic effects.[3][4] This guide provides an in-depth technical overview of this compound's function as a CYP inhibitor, its quantitative inhibition profile, relevant experimental protocols, and its application in various research fields.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound's principal pharmacological effect stems from its potent inhibition of CYP26, a family of enzymes dedicated to the catabolism of all-trans-retinoic acid.[2][5] The primary pathway for atRA clearance is its hydroxylation at the C4 position, a reaction mediated by CYP26 enzymes (predominantly CYP26A1 and CYP26B1).[6][7] this compound, through its imidazole moiety, binds to the heme iron of the cytochrome P450 enzyme, effectively blocking this metabolic inactivation.[8]

This inhibition leads to an accumulation of endogenous atRA in tissues that express CYP26, such as the skin and various tumors.[1][7] The elevated atRA levels then enhance the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn modulate the transcription of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis. This indirect potentiation of retinoid signaling is central to this compound's therapeutic and research applications.[9]

Quantitative Inhibition Data

This compound exhibits inhibitory activity against several cytochrome P450 isozymes. Its potency, represented by the half-maximal inhibitory concentration (IC50), varies depending on the specific enzyme and the experimental system used. The data below is compiled from various in vitro studies.

| CYP Isozyme | IC50 Value (µM) | Experimental System | Substrate | Reference(s) |

| CYP26A1 | 7.0 | Human MCF-7 breast cancer cells | All-trans-Retinoic Acid | [5][10] |

| 2.45 | Microsomes from human HL60 cells | All-trans-Retinoic Acid | [10] | |

| 1.9 - 2.1 | Recombinant human CYP26A1 in Sf9 cells | 9-cis-Retinoic Acid | [2][10] | |

| CYP26 (general) | 0.14 | Rat liver homogenates | All-trans-Retinoic Acid | [2] |

| 0.26 | Dunning R3327G prostate tumor homogenates | All-trans-Retinoic Acid | [2] | |

| CYP (unspecified) | 1.3 | Hamster liver microsomes | 4-oxo-all-trans-Retinoic Acid | [2][11] |

| CYP19A1 (Aromatase) | 0.005 - 0.045 | Human placental microsomes | Not Specified | [10] |

| CYP24A1 | 0.0023 | Recombinant human CYP24A1 | 1,25-dihydroxyvitamin D3 | [10][12] |

| CYP2S1 | Effective Inhibitor* | Microsomes from BEAS2B cells | AQ4N (prodrug) | [13] |

*A specific IC50 value was not provided in the cited literature, but this compound was demonstrated to be an effective inhibitor of CYP2S1-mediated metabolism.[13]

Experimental Protocols

In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 of this compound against a specific CYP isozyme using human liver microsomes. This type of assay is crucial for predicting drug-drug interactions.[14][15]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound to achieve the desired final concentrations for the assay.

-

Prepare a solution of a known CYP isozyme-specific probe substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).[15]

-

Prepare a cofactor solution containing an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

-

-

Incubation Procedure:

-

In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, human liver microsomes (HLMs), and the specific this compound dilution (or vehicle control).

-

Pre-incubate the mixture for 5-10 minutes at 37°C to allow this compound to interact with the enzymes.

-

Initiate the metabolic reaction by adding the probe substrate.

-

Immediately following, add the NADPH-generating system to start the enzymatic reaction.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a cold solvent, such as acetonitrile, often containing an internal standard for analytical quantification.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

-

Analysis:

-

Transfer the supernatant to an analysis vial or plate.

-

Quantify the formation of the specific metabolite from the probe substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Interpretation:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay for Potentiation of Retinoic Acid Activity

This protocol describes how to assess this compound's ability to enhance the biological effects of atRA in a cell culture model, such as the inhibition of proliferation in MCF-7 human breast cancer cells.[16]

Methodology:

-

Cell Culture:

-

Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

-

Seed the cells into multi-well plates (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare treatment media containing:

-

Vehicle control.

-

A fixed, low concentration of all-trans-retinoic acid (e.g., 10 nM).

-

A fixed concentration of this compound alone (e.g., 1 µM).

-

The combination of atRA and this compound at the specified concentrations.

-

-

Remove the old media from the cells and replace it with the treatment media.

-

-

Incubation:

-

Incubate the cells for an extended period (e.g., 6-9 days) to allow for significant effects on cell proliferation. Change the treatment media every 2-3 days.

-

-

Assessment of Cell Proliferation:

-

At the end of the incubation period, assess cell viability/proliferation using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each treatment group compared to the vehicle control.

-

Compare the growth inhibition caused by atRA alone versus the combination of atRA and this compound to determine if this compound potentiates the antiproliferative effect of atRA.

-

Broader Research Applications

This compound's ability to modulate endogenous retinoid levels makes it a valuable tool in several areas of research:

-

Oncology: this compound has been studied for its antitumoral effects, particularly in prostate and breast cancer.[8][9] It can be used to investigate the role of the retinoic acid pathway in tumor suppression and to enhance the efficacy of retinoid-based therapies.[16]

-

Dermatology: By increasing RA levels in the skin, this compound mimics the effects of topical retinoids. It is used in research models of skin disorders like psoriasis and ichthyosis to study keratinocyte differentiation and proliferation.[1][7][17]

-

Developmental Biology: Given the critical role of retinoic acid in embryonic development, this compound can be used to study the consequences of elevated RA levels. For instance, it has been shown to markedly increase the teratogenic toxicity of atRA in mouse limb bud cell cultures.[18]

-

Vitamin D Metabolism: Beyond RA, this compound is a potent inhibitor of CYP24A1, the enzyme responsible for degrading the active form of Vitamin D (1,25-dihydroxyvitamin D3).[12] This makes it a useful tool for studying the interplay between Vitamin A and Vitamin D signaling pathways in cancer and other diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental studies with this compound (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]

- 11. This compound fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. bioivt.com [bioivt.com]

- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antitumoral Properties of Liarozole: A Technical Guide

Abstract

Liarozole is a first-generation, orally active imidazole derivative initially investigated for its antifungal properties and later repurposed for oncology and dermatology due to its unique mechanism of action. It functions primarily as a retinoic acid metabolism blocking agent (RAMBA), leading to a novel therapeutic strategy in certain malignancies. This document provides a comprehensive technical overview of the antitumoral properties of this compound, summarizing key preclinical and clinical findings, outlining relevant experimental methodologies, and visualizing its core mechanism of action and study designs.

Core Mechanism of Action

This compound exerts its antitumoral effects through a dual mechanism, primarily centered on the modulation of retinoic acid (RA) signaling, with a secondary role in steroidogenesis.

-

Retinoic Acid Metabolism Inhibition: The principal mechanism involves the potent inhibition of cytochrome P450-dependent enzymes, specifically CYP26A1, which are responsible for the catabolism of all-trans-retinoic acid (ATRA).[1][2][3] By blocking this degradation pathway, this compound increases the intracellular and plasma concentrations of endogenous ATRA.[1][4][5] Elevated ATRA levels enhance signaling through the retinoic acid receptors (RAR) and retinoid X receptors (RXR). The activated RAR/RXR heterodimers bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating transcription to promote cellular differentiation and inhibit proliferation.[1]

-

Aromatase Inhibition: this compound also functions as an effective aromatase (cytochrome P450 19A1) inhibitor.[1][6] This action blocks the conversion of androgens to estrogens, thereby reducing circulating levels of estradiol and estrone.[7] This mechanism is particularly relevant in hormone-sensitive cancers such as estrogen receptor-positive (ER+) breast cancer.[6][7]

Preclinical Antitumoral Activity

In Vitro Studies

This compound has demonstrated modest direct antiproliferative activity but shows significant synergistic effects when combined with retinoic acid. Its primary in vitro effect is the potentiation of retinoid-induced growth inhibition by preventing RA catabolism.

Table 1: Summary of In Vitro Efficacy of this compound

| Cell Line | Cancer Type | This compound Concentration | Effect | Citation |

|---|---|---|---|---|

| MCF-7 | Human Breast Cancer | 10⁻⁵ M | 35% inhibition of cell growth alone. | [8][9][10] |

| MCF-7 | Human Breast Cancer | 10⁻⁶ M | >10-fold enhancement of ATRA's antiproliferative effect. | [8] |

| MCF-7 | Human Breast Cancer | 10⁻⁵ M | 87% reduction in the formation of polar ATRA metabolites. | [8][10] |

| DU145 | Human Prostate Cancer | Not specified | Modest effect on cell growth alone. | [11] |

| DU145 | Human Prostate Cancer | Not specified | Significantly amplified pro-apoptotic actions of β-carotene and RA. | [11] |

| PC-3ML-B² | Human Prostate Cancer | Not specified | Failed to inhibit cell proliferation in vitro. | [12] |

| PC-3ML-B² | Human Prostate Cancer | Not specified | Inhibited cell invasion of Matrigel and secretion of type IV collagenase. | [12][13] |

| Hamster Liver Microsomes | N/A | IC₅₀: 1.3 µM | Inhibition of 4-keto-all-trans-retinoic acid (4-keto-RA) metabolism. | [14] |

| Rat Liver Homogenates | N/A | IC₅₀: 0.14 µM | Inhibition of RA metabolism. |[3] |

In Vivo Animal Studies

Animal models have confirmed the antitumoral efficacy of this compound, demonstrating tumor growth reduction in both androgen-dependent and androgen-independent prostate cancers, as well as in mammary tumors.

Table 2: Summary of In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Finding | Citation |

|---|---|---|---|

| Dunning-G Rat | Androgen-Dependent Prostate Carcinoma | Reduced tumor growth. | [15] |

| Dunning MatLu Rat | Androgen-Independent Prostate Carcinoma | Reduced tumor growth. | [15] |

| SCID Mice with PC-3ML-B² cells | Androgen-Independent Human Prostate Carcinoma | Reduced subcutaneous tumor growth and bone metastasis. | [12][13] |

| SCID Mice with PC-3ML-B² cells | Androgen-Independent Human Prostate Carcinoma | Increased tumor retinoic acid levels. | [12][13] |

| MNU-induced Rat Model | Mammary Tumors | Dose-dependent anti-tumor effects. |[16] |

Clinical Antitumoral Activity

This compound has been evaluated in several clinical trials, primarily for advanced prostate and breast cancer.

Prostate Cancer

Clinical studies in patients with progressive, metastatic prostate cancer, particularly those who have relapsed after androgen ablation, have shown promising results.

Table 3: Clinical Trial Efficacy of this compound in Advanced Prostate Cancer

| Study Phase / Design | Patient Population | This compound Dosage | Key Outcomes | Citation |

|---|---|---|---|---|

| Phase I/II Pilot Study 1 | Progressive, post-androgen ablation | 150-300 mg twice daily | ≥50% PSA reduction in 15 of 30 (50%) evaluable patients. | [17] |

| Phase I/II Pilot Study 2 | Progressive, post-androgen ablation | 150-300 mg twice daily | ≥50% PSA reduction in 10 of 55 (18%) evaluable patients. | [17] |

| Phase III Randomized Trial | Metastatic, relapse after first-line endocrine therapy | 300 mg twice daily | PSA Response (≥50% reduction): 20% for this compound vs. 4% for Cyproterone Acetate (CPA) (P < 0.001). | [18] |

| Phase III Randomized Trial | Metastatic, relapse after first-line endocrine therapy | 300 mg twice daily | Survival: 26% lower risk of death than CPA (adjusted hazard ratio 0.74, P = 0.039). | [18] |

| Phase I/II Trial | Metastatic, in clinical relapse | Not specified | Objective tumor volume reduction in ~30% of patients with measurable disease. ≥50% PSA reduction in ~50% of patients. |[19] |

Breast Cancer

This compound's dual action as a RAMBA and aromatase inhibitor provides a strong rationale for its use in postmenopausal women with advanced breast cancer.

Table 4: Clinical Trial Efficacy of this compound in Advanced Breast Cancer

| Study Phase / Design | Patient Population (Postmenopausal) | This compound Dosage | Response Rate (UICC/WHO criteria) | Citation |

|---|---|---|---|---|

| Three Phase II Studies (Group 1) | ER-negative, first relapse (n=16) | 150-300 mg twice daily | 25% (95% CI 11.0-52.3%) | [1][16] |

| Three Phase II Studies (Group 2) | ER-positive or unknown, tamoxifen-refractory (n=16) | 150-300 mg twice daily | 25% (95% CI 11.0-52.3%) | [1][16] |

| Three Phase II Studies (Group 3) | ER-positive, negative, or unknown, chemotherapy-resistant (n=27) | 150-300 mg twice daily | 11% (95% CI 4.2-29.2%) | [1][16] |

| Phase II Study | ER-positive or unknown, ≥2 prior hormonal therapies (n=29) | 150-300 mg twice daily | Hormonal Effect: Plasma estradiol decreased from a mean of 17.1 pM to below detection (<9.2 pM) after 1 month (p=0.0005). |[7] |

Other Malignancies

A phase II study of this compound (300 mg twice daily) in 14 patients with advanced non-small cell lung cancer (NSCLC) showed no objective tumor responses, indicating it was ineffective as a single agent in this setting.[20]

Experimental Protocols

The investigation of this compound's properties relies on a variety of standard molecular and cellular biology techniques. Below are detailed, representative methodologies for key assays cited in this compound research.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound, all-trans-retinoic acid (ATRA), and a combination of both in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired duration (e.g., 9 days, with medium changes every 2-3 days as described in some studies).[8][10]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the drug concentration causing 50% growth inhibition) using non-linear regression analysis.

Retinoic Acid Metabolism Assay (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify the metabolites of radiolabeled ATRA.

-

Cell Culture and Pretreatment: Culture cells (e.g., MCF-7) to near confluence.[8] Pre-treat cells with or without this compound at a specified concentration (e.g., 10⁻⁵ M) for a defined period.

-

Radiolabeling: Add [³H]all-trans-retinoic acid to the culture medium and incubate for 4-6 hours to allow for metabolism.

-

Extraction: Collect the culture supernatant. Extract the retinoids and their metabolites using a two-phase solvent system (e.g., ethyl acetate/hexane).

-

HPLC Analysis: Evaporate the organic solvent under nitrogen and reconstitute the residue in the mobile phase. Inject the sample into a reverse-phase HPLC system (e.g., a C18 column).

-

Detection: Use a UV detector followed by a radio-flow detector to monitor the elution of retinoids.

-

Quantification: Integrate the peak areas corresponding to the parent [³H]ATRA and its polar metabolites. Calculate the percentage of metabolism and the reduction in metabolite formation in this compound-treated samples compared to controls.

Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment: Grow cells (e.g., DU145) on glass coverslips.[11] Treat with this compound, RA, or a combination for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate solution.

-

Labeling Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP, according to the manufacturer's protocol. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Staining: Counterstain the cell nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled nuclei relative to the total number of DAPI-stained nuclei.

Conclusion

This compound represents a targeted therapeutic approach that leverages the endogenous retinoic acid signaling pathway to exert antitumoral effects. Its ability to inhibit RA catabolism effectively increases the concentration of a natural cytodifferentiating agent within tumor cells. Preclinical data robustly support this mechanism, and clinical trials have confirmed its efficacy, particularly in advanced prostate cancer where it demonstrated a survival benefit over an active comparator.[18] Its dual role as an aromatase inhibitor further enhances its potential in hormone-sensitive malignancies like breast cancer.[7][16] While side effects consistent with hypervitaminosis A are common, they are generally manageable.[6][17] The data collectively establish this compound as a proof-of-concept for the RAMBA class of drugs and provide a strong rationale for the continued investigation of this and next-generation agents in oncology.

References

- 1. Retinoids as Chemo-Preventive and Molecular-Targeted Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo PMID: 1374473 | MCE [medchemexpress.cn]

- 6. cancernetwork.com [cancernetwork.com]

- 7. This compound fumarate (R85246): a novel imidazole in the treatment of receptor positive postmenopausal metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Experimental studies with this compound (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound fumarate (R85246): in the treatment of ER negative, tamoxifen refractory or chemotherapy resistant postmenopausal metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Early clinical experience with this compound (Liazal) in patients with progressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound--a novel treatment approach for advanced prostate cancer: results of a large randomized trial versus cyproterone acetate. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ketoconazole and this compound in the treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phase II study of this compound in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Retinoid-Mimetic Effects of Liarozole In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically targeting the CYP26 family of enzymes responsible for the catabolism of all-trans retinoic acid (RA). By blocking the degradation of endogenous RA, this compound effectively increases intracellular and plasma concentrations of this critical signaling molecule, thereby producing effects that mimic the administration of exogenous retinoids. This technical guide provides an in-depth overview of the in vivo retinoid-mimetic effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound's primary mechanism of action is the competitive inhibition of CYP26 enzymes, which are responsible for the 4-hydroxylation of all-trans-retinoic acid, a key step in its inactivation and elimination.[1] This inhibition leads to an accumulation of endogenous RA in tissues that express these enzymes, such as the skin, liver, and prostate.[1][2] The resulting elevated RA levels allow for enhanced activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to the modulation of gene expression and subsequent physiological effects characteristic of retinoids.[3]

The following diagram illustrates the signaling pathway of endogenous retinoic acid and the point of intervention by this compound.

Quantitative Data on In Vivo Effects

The following tables summarize the quantitative effects of this compound administration across various in vivo models and clinical studies.

Table 1: Effects of this compound on Retinoic Acid Concentrations

| Species/Tissue | This compound Dose | Change in RA Concentration | Reference |

| Rat Plasma | 5 mg/kg p.o. | Increased to 1.4 +/- 0.1 ng/ml from <0.5 ng/ml | [4] |

| Rat Plasma | 20 mg/kg p.o. | Increased to 2.9 +/- 0.1 ng/ml from <0.5 ng/ml | [4] |

| Rat Vagina | 5 mg/kg | Increased from 1.1 +/- 0.1 ng to 2.2 +/- 0.2 ng per 200mg tissue | [4] |

| Rat Vagina | 20 mg/kg | Increased from 1.1 +/- 0.1 ng to 2.6 +/- 0.2 ng per 200mg tissue | [4] |

| Human Skin | 3% topical | Increased to 19 +/- 5 ng/g wet wt at 18h | [5] |

| Human Skin | 3% topical | Increased to 6 +/- 2 ng/g wet wt at 48h | [5] |

| Human Plasma (with RA) | 300 mg | Attenuated decline in RA AUC, increasing it to 243 ng h-1 ml-1 | [6] |

Table 2: Clinical Efficacy of Oral this compound in Ichthyosis

| Study Population | This compound Dose | Primary Efficacy Endpoint | Result | Reference |

| Moderate/Severe Lamellar Ichthyosis | 75 mg/day | ≥ 2-point decrease in IGA at week 12 | 41% responders (11/27) | [1][7] |

| Moderate/Severe Lamellar Ichthyosis | 150 mg/day | ≥ 2-point decrease in IGA at week 12 | 50% responders (14/28) | [1][7] |

| Ichthyosis | 150 mg b.i.d. | Marked reduction in skin lesions | Observed in all 12 patients | [8] |

| Ichthyosis | 150 mg/day | Marked improvement (investigator assessment) | 67% responders (10/15) | [9] |

Table 3: Effects of this compound on Gene Expression in Human Epidermis

| Gene | Condition | This compound Treatment | Change in mRNA Expression | Reference |

| Keratin 2 (KRT2) | Lamellar Ichthyosis | 75 or 150 mg/day for 4 weeks | Significant decrease | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) | Lamellar Ichthyosis | 75 or 150 mg/day for 4 weeks | Significant decrease | [3] |

| Keratin 4 (KRT4) | Lamellar Ichthyosis | 75 or 150 mg/day for 4 weeks | Trend towards increase | [3] |

| CYP26A1 | Lamellar Ichthyosis | 75 or 150 mg/day for 4 weeks | Trend towards increase | [3] |

| Keratin 4 | Ichthyosis | 150 mg b.i.d. for 12 weeks | Statistically significant induction | [8] |

| Keratin 13 | Ichthyosis | 150 mg b.i.d. for 12 weeks | Induced in 2 of 12 patients | [8] |

Detailed Experimental Protocols

In Vivo Model for Antikeratinizing Activity in Ovariectomized Rats

This protocol, adapted from Van Wauwe et al. (1992), assesses the retinoid-mimetic effects of this compound on vaginal epithelial keratinization.[4]

Methodology:

-

Animal Model: Ovariectomized rats are used to create a hormone-deficient baseline.

-

Induction of Keratinization: Estrogenic compounds are administered to induce a state of vaginal epithelial keratinization.

-

Treatment: Animals are treated orally with this compound (e.g., 5-20 mg/kg) or a vehicle control once daily for three consecutive days.[4]

-

Sample Collection: Vaginal smears are collected for cytological analysis, and vaginal tissue is harvested for biochemical assays.

-

Analysis:

-

Microscopy: Vaginal smears are examined under a microscope to assess the degree of keratinization. A reversal of keratinization is indicative of a retinoid-like effect.

-

Biochemical Assays: Vaginal tissue is processed to measure retinoic acid concentrations using techniques like High-Performance Liquid Chromatography (HPLC). Protein extracts are analyzed by one-dimensional electrophoresis and immunoblotting to assess changes in keratin protein expression (e.g., inhibition of high molecular weight keratins and enhancement of lower molecular weight keratins).[4]

-

Human Skin Model for Topical this compound Effects

This protocol is based on the study by Kang et al. (1996) to evaluate the effects of topical this compound on human skin.[5]

Methodology:

-

Subject Recruitment: Healthy human volunteers are recruited for the study.

-

Topical Application: A defined area of the skin is treated with a topical formulation of this compound (e.g., 3%), a vehicle control, and potentially a combination of this compound with a low dose of retinoic acid or retinol.[5]

-

Biopsy Collection: Punch biopsies of the treated skin areas are collected at specified time points (e.g., 18, 48, and 96 hours) after application.[5]

-

Analysis:

-

Retinoic Acid Levels: Skin biopsies are analyzed for retinoic acid concentrations using methods such as HPLC.

-

Enzyme Activity: Epidermal homogenates are prepared to measure the activity of retinoic acid 4-hydroxylase (CYP26).

-

Histological Examination: Skin sections are examined for changes in epidermal thickness (hyperplasia) and signs of inflammation (erythema).

-

Visualizing Logical Relationships

The decision-making process for utilizing this compound as a therapeutic agent can be visualized as follows, highlighting its role as a retinoid-mimetic.

Conclusion

This compound represents a novel approach to retinoid-based therapy. By inhibiting the metabolic degradation of endogenous all-trans retinoic acid, it effectively elevates local and systemic RA levels, producing a range of retinoid-mimetic effects. This has been demonstrated in various in vivo models, where this compound has been shown to reverse keratinization, modulate gene expression in a manner similar to retinoids, and show clinical efficacy in hyperkeratotic skin disorders. The data suggests that this compound can amplify the effects of low-dose retinoids and may offer a therapeutic alternative to conventional retinoid therapy with a potentially more favorable side-effect profile. Further research into the tissue-specific effects and long-term safety of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of retinoid-regulated genes in lamellar ichthyosis vs. healthy control epidermis: changes after oral treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of all-trans retinoic acid pharmacokinetics by this compound. [vivo.weill.cornell.edu]

- 7. Oral this compound in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral this compound vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Liarozole's Therapeutic Potential in Dermatology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liarozole, an imidazole derivative, represents a promising therapeutic agent in dermatology, primarily through its function as a retinoic acid metabolism blocking agent (RAMBA). By inhibiting the cytochrome P450 enzyme system, specifically CYP26A1, this compound elevates endogenous levels of all-trans-retinoic acid (atRA) in the skin. This modulation of retinoid signaling pathways offers a novel approach for the treatment of various hyperkeratotic and inflammatory skin disorders, including ichthyosis and psoriasis. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction

Retinoids are crucial regulators of epidermal proliferation and differentiation.[1] Systemic retinoid therapies, while effective for conditions like psoriasis and ichthyosis, are often associated with significant dose-limiting side effects.[2] this compound offers a targeted approach by increasing the concentration of endogenous retinoic acid specifically in tissues that express the metabolizing enzyme CYP26, such as the skin.[2] This localized effect has the potential for a more favorable safety profile compared to systemic retinoids.[3] This document serves as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in dermatology.

Mechanism of Action: Retinoic Acid Metabolism Blockade